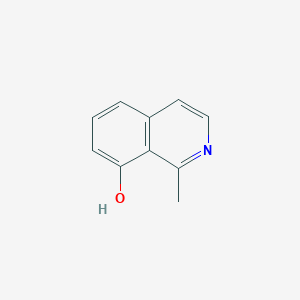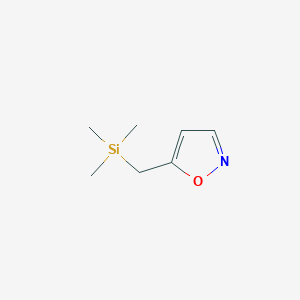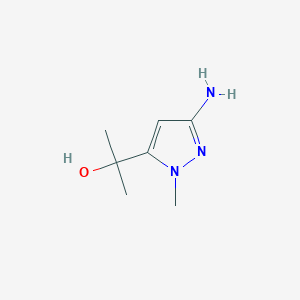
2-(3-amino-1-methyl-1H-pyrazol-5-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-amino-1-methyl-1H-pyrazol-5-yl)propan-2-ol is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of an amino group and a hydroxyl group in this compound makes it a valuable intermediate in the synthesis of various biologically active molecules .
Vorbereitungsmethoden
The synthesis of 2-(3-amino-1-methyl-1H-pyrazol-5-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1-methyl-1H-pyrazole with an appropriate alkylating agent under controlled conditions. The reaction typically requires a solvent such as ethanol and a base like sodium ethoxide to facilitate the alkylation process . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including the use of microwave irradiation to accelerate the reaction .
Analyse Chemischer Reaktionen
2-(3-amino-1-methyl-1H-pyrazol-5-yl)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce different functional groups onto the pyrazole ring .
Wissenschaftliche Forschungsanwendungen
2-(3-amino-1-methyl-1H-pyrazol-5-yl)propan-2-ol has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting various enzymes and receptors . Additionally, its unique structure makes it valuable in the study of structure-activity relationships and the design of new therapeutic agents .
Wirkmechanismus
The mechanism of action of 2-(3-amino-1-methyl-1H-pyrazol-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. For instance, it may inhibit enzymes involved in metabolic pathways by binding to their active sites, thereby blocking substrate access . The exact molecular targets and pathways depend on the specific application and structural modifications of the compound .
Vergleich Mit ähnlichen Verbindungen
2-(3-amino-1-methyl-1H-pyrazol-5-yl)propan-2-ol can be compared with other similar compounds, such as 3-amino-5-methyl-1H-pyrazole and 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide . These compounds share similar structural features but differ in their functional groups and reactivity.
Eigenschaften
Molekularformel |
C7H13N3O |
|---|---|
Molekulargewicht |
155.20 g/mol |
IUPAC-Name |
2-(5-amino-2-methylpyrazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C7H13N3O/c1-7(2,11)5-4-6(8)9-10(5)3/h4,11H,1-3H3,(H2,8,9) |
InChI-Schlüssel |
SNBXGDITQUJRCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC(=NN1C)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloroimidazo[1,5-a]pyridine](/img/structure/B11919092.png)


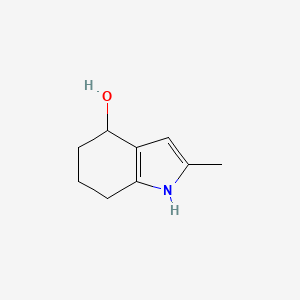
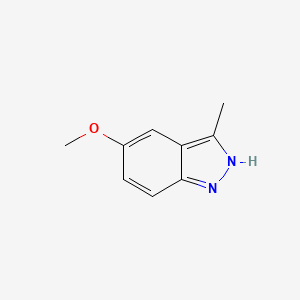


![Hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B11919132.png)

![(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B11919143.png)
![Furo[3,2-b]pyridin-2-ylboronic acid](/img/structure/B11919160.png)

